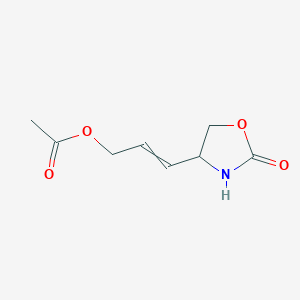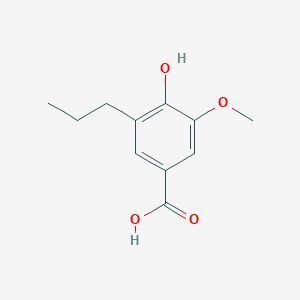![molecular formula C37H57N3 B12609141 N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine CAS No. 881033-24-5](/img/structure/B12609141.png)
N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of cyclohexyl and di(propan-2-yl)phenyl groups attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine typically involves the reaction of cyclohexylamine with 2,6-di(propan-2-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted compounds.
Scientific Research Applications
Chemistry: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and other chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in modulating biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry, where it may exhibit pharmacological activities.
Industry: In industrial applications, N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a stabilizer and additive in polymer production, enhancing the properties and durability of the final products.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis for similar applications.
Uniqueness: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine stands out due to its unique combination of cyclohexyl and di(propan-2-yl)phenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other similar compounds.
Properties
CAS No. |
881033-24-5 |
|---|---|
Molecular Formula |
C37H57N3 |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
1,1-dicyclohexyl-2,3-bis[2,6-di(propan-2-yl)phenyl]guanidine |
InChI |
InChI=1S/C37H57N3/c1-25(2)31-21-15-22-32(26(3)4)35(31)38-37(39-36-33(27(5)6)23-16-24-34(36)28(7)8)40(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-30H,9-14,17-20H2,1-8H3,(H,38,39) |
InChI Key |
BHEHGMORXWSQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)


![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)



![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
